molecular formula C13H15NO2 B11885802 Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate

Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B11885802
M. Wt: 217.26 g/mol
InChI Key: MFIPKIIJGXMQLZ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate is a quinoline derivative with a unique structure that includes a methyl ester group at the 6-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,2-dihydroquinoline-6-carboxylic acid
  • Methyl 2,2-dimethyl-1,2-dihydroquinoline-4-carboxylate
  • 2,2-Dimethyl-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate is unique due to the specific positioning of the methyl ester group and the two methyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including synthesis methods, biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅NO₃. Its structure features a quinoline core with two methyl groups at the 2-position and a carboxylate group that enhances its reactivity. This unique substitution pattern is believed to influence its biological interactions significantly.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials such as malonic acid derivatives and appropriate amines.
  • Alkylation Procedures : Employing reagents like methyl iodide under controlled conditions to achieve selective methylation .

These synthetic routes allow for the modification of the compound's structure to enhance its biological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that related quinoline derivatives possess significant antiviral properties. For instance, molecular docking simulations suggest that compounds similar to this compound can effectively inhibit Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM .

Anticancer Properties

In vitro studies have demonstrated that various dihydroquinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, derivatives with structural similarities to this compound were tested against the MCF-7 breast cancer cell line. The results indicated varying degrees of cell viability reduction, with some compounds maintaining over 80% viability compared to untreated controls .

Cardioprotective Effects

Recent investigations into dihydroquinoline derivatives have highlighted their cardioprotective properties. In models of doxorubicin-induced cardiotoxicity using H9c2 cardiomyocytes, certain derivatives showed significant protective effects against cell death induced by chemotherapy agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood in comparison to other quinoline derivatives. Below is a summary table comparing key features and activities of similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateHydroxy-substituted quinolinePotent antiviral activity
Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylateDicarboxylic acid derivativeAnti-inflammatory properties
Methyl 2-methylquinoline-6-carboxylateSimple methyl-substituted quinolineModerate cytotoxicity against cancer cells

The unique substitution pattern of this compound contributes to its enhanced reactivity and biological profile compared to these similar compounds .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 2,2-dimethyl-1H-quinoline-6-carboxylate

InChI

InChI=1S/C13H15NO2/c1-13(2)7-6-9-8-10(12(15)16-3)4-5-11(9)14-13/h4-8,14H,1-3H3

InChI Key

MFIPKIIJGXMQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(N1)C=CC(=C2)C(=O)OC)C

Origin of Product

United States

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